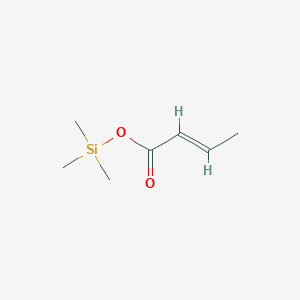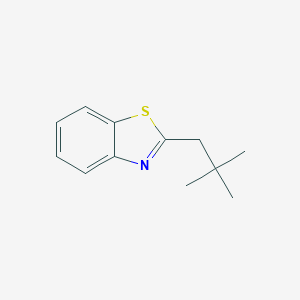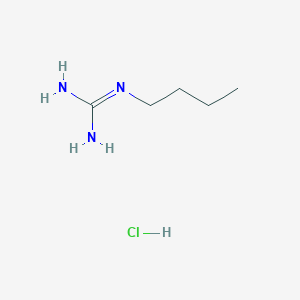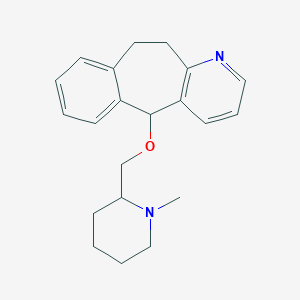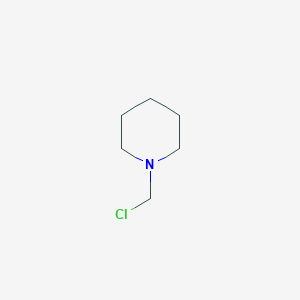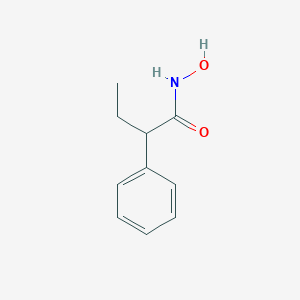
N-hydroxy-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-2-phenylbutanamide (HPB) is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of phenylbutyric acid, which has been shown to have anti-cancer and anti-inflammatory properties. HPB has been found to exhibit similar properties, making it a promising candidate for further research. In
Applications De Recherche Scientifique
N-hydroxy-2-phenylbutanamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its anti-cancer properties. Studies have shown that N-hydroxy-2-phenylbutanamide can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy.
Another area of research is the anti-inflammatory properties of N-hydroxy-2-phenylbutanamide. It has been shown to reduce inflammation in animal models of arthritis and colitis. N-hydroxy-2-phenylbutanamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of N-hydroxy-2-phenylbutanamide is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs can lead to changes in gene expression that can result in anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects
N-hydroxy-2-phenylbutanamide has been found to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It can also reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. N-hydroxy-2-phenylbutanamide has also been found to increase the production of neurotrophic factors, which can promote the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-hydroxy-2-phenylbutanamide in lab experiments is its low toxicity. It has been found to be well-tolerated in animal models, even at high doses. Another advantage is its ability to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy.
One limitation of using N-hydroxy-2-phenylbutanamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments. Another limitation is the lack of understanding of its mechanism of action, which can make it difficult to design experiments to test its effectiveness.
Orientations Futures
There are a number of future directions for research on N-hydroxy-2-phenylbutanamide. One area of interest is its potential use in combination with other anti-cancer drugs. Studies have shown that N-hydroxy-2-phenylbutanamide can enhance the effectiveness of chemotherapy drugs, and further research is needed to explore this potential.
Another area of research is the development of more effective synthesis methods for N-hydroxy-2-phenylbutanamide. Current methods can be time-consuming and require the use of hazardous chemicals. Developing more efficient and safer methods could make N-hydroxy-2-phenylbutanamide more accessible for research.
Finally, further research is needed to fully understand the mechanism of action of N-hydroxy-2-phenylbutanamide. This could lead to the development of more targeted therapies for cancer, inflammation, and neurodegenerative diseases.
Conclusion
N-hydroxy-2-phenylbutanamide is a promising chemical compound for scientific research. It has been found to exhibit anti-cancer and anti-inflammatory properties, making it a potential therapy for a variety of diseases. Its low toxicity and ability to enhance the effectiveness of chemotherapy drugs make it a valuable tool for lab experiments. Further research is needed to fully understand its mechanism of action and explore its potential in combination with other drugs.
Méthodes De Synthèse
The synthesis of N-hydroxy-2-phenylbutanamide involves the reaction of phenylbutyric acid with hydroxylamine hydrochloride. The reaction is typically carried out in an organic solvent such as ethanol or methanol and requires the use of a catalyst such as sulfuric acid. The resulting product is then purified using column chromatography or recrystallization.
Propriétés
Numéro CAS |
17698-12-3 |
|---|---|
Nom du produit |
N-hydroxy-2-phenylbutanamide |
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
N-hydroxy-2-phenylbutanamide |
InChI |
InChI=1S/C10H13NO2/c1-2-9(10(12)11-13)8-6-4-3-5-7-8/h3-7,9,13H,2H2,1H3,(H,11,12) |
Clé InChI |
ILDDBGWBYJLIEA-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NO |
SMILES canonique |
CCC(C1=CC=CC=C1)(C(=O)N)O |
Autres numéros CAS |
131802-71-6 |
Synonymes |
2-hydroxy-2-phenylbutyramide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



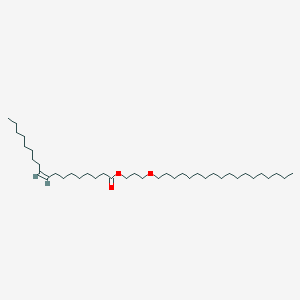

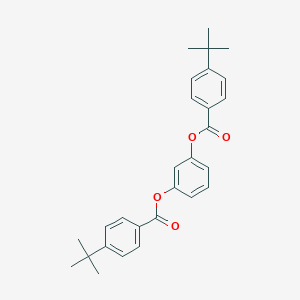
![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)
![[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)](/img/structure/B102234.png)
